molecular formula C12H20N2O2 B2972830 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone CAS No. 2167767-83-9

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone

Cat. No. B2972830
CAS RN: 2167767-83-9
M. Wt: 224.304
InChI Key: TWYLRCBSWYCJRS-UHFFFAOYSA-N
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Description

“5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone” is a chemical compound with the IUPAC name (1,4-oxazepan-4-yl)(5-azaspiro[2.4]heptan-1-yl)methanone . It has a molecular weight of 224.3 . The compound is also known as 1-(1,4-oxazepane-4-carbonyl)-5-azaspiro[2.4]heptane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O2/c15-11(14-4-1-6-16-7-5-14)10-8-12(10)2-3-13-9-12/h10,13H,1-9H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Antibacterial Activity

Compounds featuring the 5-azaspiro[2.4]heptane moiety have been designed and synthesized, displaying potent antibacterial activity against various respiratory pathogens. These include gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria. This highlights the potential of such compounds in treating respiratory tract infections (Odagiri et al., 2013).

Metabolic Studies

Azaspiro compounds have been studied for their metabolism, particularly in how they interact with enzymes such as glutathione S-transferases (GSTs). These interactions have led to the discovery of novel metabolic pathways, such as the direct conjugation of strained spiro-azetidinyl moieties without prior bioactivation, indicating a significant role in drug metabolism and the detoxification process (Li et al., 2019).

Drug Discovery and Design

Spirocyclic compounds, including those with azaspiro structures, are increasingly utilized in drug discovery due to their unique physicochemical properties and ability to improve the metabolic stability of drug candidates. This includes their application in designing novel HIV entry inhibitors and exploring new antiviral agents, demonstrating their versatility in medicinal chemistry (Watson et al., 2005).

Chemical Synthesis

Azaspiro compounds have been a focal point in the synthesis of complex molecular architectures, including their use in diversity-oriented synthesis approaches. These methods enable the rapid construction of functionalized pyrrolidines, piperidines, and azepines, which are key scaffolds in chemistry-driven drug discovery (Wipf et al., 2004).

properties

IUPAC Name

5-azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-4-1-6-16-7-5-14)10-8-12(10)2-3-13-9-12/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLRCBSWYCJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone

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